(3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
(3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H29N7O3 and its molecular weight is 487.564. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is present in the given compound, have shown significant biological activities in various domains, such as antibacterial, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have different mechanisms of action against various pathologies . The compound’s interaction with its targets could involve hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which could provide some insights into the potential pharmacokinetic properties of the given compound.
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown significant biological activities in various domains, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3/c1-4-35-21-11-8-19(16-22(21)36-5-2)26(34)32-14-12-31(13-15-32)24-23-25(28-17-27-24)33(30-29-23)20-9-6-18(3)7-10-20/h6-11,16-17H,4-5,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRJUKVKYNLXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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